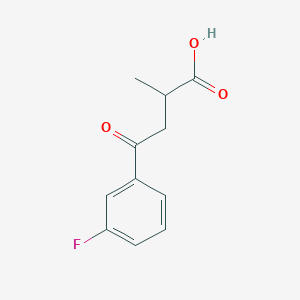

4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

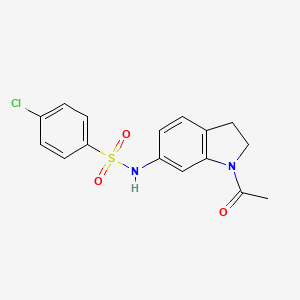

Compounds like “4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid” belong to a class of organic compounds known as fluorophenyl compounds. They contain a phenyl group that is substituted at one or more positions with a fluorine atom .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, where a fluorine atom is introduced into the phenyl ring, or condensation reactions, where the carboxylic acid group is formed .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

Fluorophenyl compounds can participate in a variety of chemical reactions. For example, the fluorine atom can be replaced by other groups in a nucleophilic substitution reaction. The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its structure. For example, the presence of the fluorine atom and the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Fluorinated Compounds in Drug Synthesis

Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, play crucial roles in the synthesis of pharmaceuticals due to their unique reactivity and ability to modify the biological activity of molecules. The synthesis of 2-Fluoro-4-bromobiphenyl, for instance, is essential for manufacturing flurbiprofen, highlighting the significance of fluorinated intermediates in medicinal chemistry (Qiu et al., 2009).

Chemosensors for Analyte Detection

Compounds based on 4-Methyl-2,6-diformylphenol demonstrate the capacity to function as chemosensors for detecting various analytes, including metal ions and neutral molecules. This application underscores the potential of specific chemical frameworks for developing sensitive and selective detection systems for environmental and biological monitoring (Roy, 2021).

Advanced Oxidation Processes

The degradation pathways and by-products of pharmaceutical compounds like acetaminophen have been extensively studied, revealing the potential of advanced oxidation processes (AOPs) in environmental remediation. Such research provides insight into the environmental fate and treatment of recalcitrant compounds, suggesting a framework for studying the degradation of various organic molecules (Qutob et al., 2022).

Proteostasis Maintenance

Research on 4-Phenylbutyric acid, a chemical chaperone, has shown its effectiveness in maintaining proteostasis and alleviating endoplasmic reticulum stress, indicating its therapeutic potential in treating diseases associated with protein misfolding. This example illustrates the broader potential of small molecules in modulating cellular pathways and stress responses (Kolb et al., 2015).

Antioxidant and Pharmacological Effects

Studies on Chlorogenic Acid (CGA) reveal its wide-ranging biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Such research underscores the potential of natural compounds and their derivatives in developing therapeutic agents for various health conditions (Naveed et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-2-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYRXHBVBVPCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)

![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)